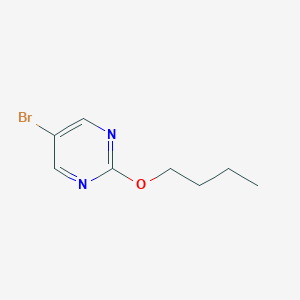

5-Bromo-2-butoxypyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-butoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVKWALGAQJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633577 | |

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-57-7 | |

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Derivatives in Chemical Sciences

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of bio-organic chemistry. chemdict.comcookechem.com Its most fundamental role is as a core component of the nucleobases uracil, thymine, and cytosine, which are integral to the structure of RNA and DNA, the molecules that encode genetic information for all known forms of life. cookechem.comontosight.ai This inherent biological importance has made pyrimidines a focal point of scientific investigation for over a century.

Beyond their genetic function, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of synthetic drugs. lookchem.comchemicalbook.com The arrangement of nitrogen atoms within the ring allows for a variety of interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. chemicalbook.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. sigmaaldrich.com The versatility of the pyrimidine core continues to inspire chemists to design and create new derivatives with tailored biological and pharmacological properties. lookchem.com

Scope and Relevance of 5 Bromo 2 Butoxypyrimidine in Advanced Organic Synthesis

Strategies for the Construction of the Pyrimidine Nucleus

The formation of the central pyrimidine ring is the foundational step in the synthesis of 5-bromo-2-butoxypyrimidine. wikipedia.org A key approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. researchgate.netorganic-chemistry.org These ring-forming reactions are versatile and allow for the introduction of various substituents on the pyrimidine core. wikipedia.orgorganic-chemistry.orgvanderbilt.edu

Ring-Forming Reactions Utilizing 2-Bromomalonaldehyde (B19672) and Amidine Precursors for 5-Bromo-2-substituted Pyrimidines

A direct and efficient method for constructing the 5-bromopyrimidine (B23866) scaffold involves the cyclocondensation reaction between 2-bromomalonaldehyde and an appropriate amidine. This strategy is advantageous as it concurrently establishes the pyrimidine ring and installs the bromine atom at the 5-position in a single step. The choice of the amidine precursor dictates the substituent at the 2-position of the resulting pyrimidine. For the synthesis of precursors to 5-bromo-2-butoxypyrimidine, an amidine that can be readily converted to a butoxy group would be employed.

Installation of the Butoxy Moiety at the Pyrimidine 2-Position

The introduction of the butoxy group at the 2-position of the pyrimidine ring is typically achieved through a nucleophilic substitution reaction. smolecule.com This transformation generally involves a pyrimidine precursor bearing a suitable leaving group, such as a halogen or a sulfonyl group, at the 2-position. The pyrimidine ring's electron-deficient nature facilitates the attack by an alkoxide nucleophile. semanticscholar.org

In a common procedure, a 2-halopyrimidine derivative is treated with sodium butoxide in an appropriate solvent like butanol or dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the butoxide ion displaces the halide to furnish the desired 2-butoxypyrimidine. The reactivity of the leaving group often follows the order I > Br > Cl.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Chloropyrimidine | Sodium butoxide | 2-Butoxypyrimidine | Butanol, reflux |

| 2-Bromopyrimidine | Sodium butoxide | 2-Butoxypyrimidine | DMF, room temp. |

| 2-Iodopyrimidine | Sodium butoxide | 2-Butoxypyrimidine | THF, 0 °C to rt |

Regioselective Bromination at the Pyrimidine 5-Position

The introduction of a bromine atom specifically at the 5-position of the pyrimidine ring is a crucial step. The C-5 position is electronically distinct from the C-2, C-4, and C-6 positions, which are more activated towards nucleophilic attack due to the adjacent nitrogen atoms. Electrophilic aromatic substitution, such as bromination, preferentially occurs at the C-5 position, which is more electron-rich.

Various brominating agents can be employed for this purpose, including elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform. nih.gov N-Bromosuccinimide (NBS) is another commonly used reagent, often in the presence of a radical initiator or under photochemical conditions. mdpi.com The choice of reagent and reaction conditions can be optimized to achieve high regioselectivity and yield. For instance, the reaction of 2-butoxypyrimidine with bromine in acetic acid can yield 5-bromo-2-butoxypyrimidine. nih.gov Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) have also been effectively used for the C-5 bromination of pyrimidine nucleosides. researchgate.net

| Starting Material | Brominating Agent | Solvent | Product |

| 2-Butoxypyrimidine | Bromine (Br₂) | Acetic Acid | 5-Bromo-2-butoxypyrimidine |

| 2-Butoxypyrimidine | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 5-Bromo-2-butoxypyrimidine |

| Uridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Acetonitrile (B52724) | 5-Bromouridine |

Advanced Synthetic Routes to 5-Bromo-2-butoxypyrimidine Analogs

The synthesis of analogs of 5-bromo-2-butoxypyrimidine often involves the strategic manipulation of halogenated pyrimidine precursors. These methods offer flexibility in introducing a wide array of functional groups onto the pyrimidine scaffold.

Alkoxylation of Halogenated Pyrimidines via Nucleophilic Substitution

A powerful strategy for synthesizing 2-alkoxypyrimidine derivatives involves the nucleophilic substitution of dihalogenated pyrimidines. vulcanchem.com Dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2,4-dibromopyrimidine, serve as versatile starting materials. The differential reactivity of the halogen atoms allows for regioselective substitution. Typically, the halogen at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. scispace.com

By carefully controlling the reaction conditions, such as temperature and stoichiometry of the alkoxide, it is possible to selectively replace one halogen atom. For instance, treating 5-bromo-2,4-dichloropyrimidine (B17362) with one equivalent of sodium butoxide at a lower temperature would likely lead to the preferential formation of 5-bromo-4-butoxy-2-chloropyrimidine. Subsequent reaction under more forcing conditions or with a different nucleophile could then modify the 2-position. This stepwise approach allows for the synthesis of a variety of disubstituted pyrimidines. The reaction of dihalopyrimidines with various amines and other nucleophiles has also been extensively studied. researchgate.netrsc.org

Halogen Exchange and Functional Group Interconversion in Pyrimidine Derivatives

Halogen exchange reactions provide another avenue for the synthesis of pyrimidine analogs. jst.go.jp For example, a less reactive chloro group on a pyrimidine ring can be converted to a more reactive iodo group by treatment with sodium iodide in a Finkelstein-type reaction. chemicalbook.com This iodo-substituted pyrimidine can then undergo a wider range of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce carbon-based substituents.

Furthermore, the bromine atom at the 5-position of 5-bromo-2-butoxypyrimidine can be utilized for further functionalization. nih.gov For instance, it can undergo lithium-halogen exchange to form a 5-lithiopyrimidine species. rsc.orgrsc.orgthieme-connect.com This organometallic intermediate can then be quenched with various electrophiles to introduce a diverse array of substituents at the 5-position. Magnesium-halogen exchange is another viable method for generating a Grignard reagent at the 5-position, which can also be used in subsequent coupling reactions. thieme-connect.comsigmaaldrich.com These strategies significantly enhance the synthetic utility of 5-bromo-2-butoxypyrimidine as a building block for more complex molecules.

Multi-step Synthesis Design and Optimization for Pyrimidine Scaffolds

The synthesis of complex heterocyclic molecules such as 5-Bromo-2-butoxypyrimidine is a multi-faceted challenge that requires careful strategic planning. The design of a multi-step synthesis involves not only the construction of the core molecular framework but also the precise introduction and modification of functional groups. msu.edu The ultimate goal is to devise a pathway that is efficient, high-yielding, and allows for selective chemical transformations at each stage. msu.edupharmafeatures.com For pyrimidine scaffolds, synthetic strategies have evolved from classical condensation reactions to modern transition-metal-catalyzed cross-coupling methods, enabling the creation of a diverse array of substituted derivatives. scispace.comresearchgate.net

Foundational Synthetic Strategies for Pyrimidine Scaffolds

The construction and functionalization of the pyrimidine ring are central to accessing compounds like 5-Bromo-2-butoxypyrimidine. Two primary strategies dominate the field: classical ring formation and post-synthesis functionalization.

Ring-Forming Condensation Reactions The most traditional and widely used method for constructing the pyrimidine core is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative. scispace.com This approach is robust for creating a variety of pyrimidine structures. For instance, a three-step methodology employing a Morita-Baylis-Hillman (MBH) adduct can be used to generate libraries of 2,6-disubstituted pyrimidine-5-carboxylates. scispace.com This method involves the condensation of α-iodomethylene β-keto ester intermediates with amidine or guanidine derivatives. scispace.com

Post-Synthesis Functionalization via Cross-Coupling Modern synthetic organic chemistry heavily relies on transition-metal catalysis to form carbon-carbon and carbon-heteroatom bonds. For pyrimidine scaffolds, palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a wide range of substituents with high precision. researchgate.netelsevierpure.com Reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Heck (using alkenes) reactions allow for the functionalization of halogenated pyrimidines. researchgate.netelsevierpure.comresearchgate.net These methods are indispensable for the late-stage modification of complex molecules and the optimization of lead compounds in drug discovery. acs.orgnih.gov

| Synthetic Strategy | Description | Common Reactants | Advantages |

| Principal Condensation | Formation of the pyrimidine ring from acyclic precursors. | β-Dicarbonyl compounds, amidines, guanidines. | Builds the core scaffold directly; good for simple pyrimidines. |

| Palladium-Catalyzed Cross-Coupling | Functionalization of a pre-formed, halogenated pyrimidine ring. | Halopyrimidines, organoboron acids, organostannanes, alkynes. | High functional group tolerance; allows for late-stage diversification. researchgate.netresearchgate.net |

Synthetic Design for 2,5-Disubstituted Pyrimidines

The synthesis of 5-Bromo-2-butoxypyrimidine is a prime example of a multi-step process involving the sequential functionalization of a pyrimidine core. A common and logical approach begins with a readily available pyrimidine precursor, followed by halogenation and subsequent nucleophilic substitution.

A plausible synthetic pathway can be designed starting from 2-hydroxypyrimidine (B189755).

Bromination at the C5 Position: The first key step is the regioselective introduction of a bromine atom at the 5-position of the pyrimidine ring. This can be achieved by treating 2-hydroxypyrimidine with a brominating agent. A patented method describes the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to yield 5-bromo-2-hydroxypyrimidine (B17364). google.com

Conversion to a Reactive Intermediate: The hydroxyl group at the C2 position is not a good leaving group for direct substitution. Therefore, it is typically converted into a more reactive group, such as a chlorine atom. This transformation can be accomplished by treating 5-bromo-2-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding the crucial intermediate, 5-bromo-2-chloropyrimidine (B32469). google.com

Nucleophilic Aromatic Substitution (SNAr): The final step involves the introduction of the butoxy group. The chlorine atom at the C2 position of 5-bromo-2-chloropyrimidine is susceptible to nucleophilic attack. The reaction with sodium butoxide (prepared from butanol and a strong base like sodium hydride) in a suitable solvent displaces the chloride ion to form the target molecule, 5-Bromo-2-butoxypyrimidine.

This multi-step sequence is summarized in the table below, outlining a common route to 2,5-disubstituted pyrimidines.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 2-Hydroxypyrimidine | HBr, H₂O₂ | 5-Bromo-2-hydroxypyrimidine | Introduction of the bromo substituent at the C5 position. google.com |

| 2 | 5-Bromo-2-hydroxypyrimidine | POCl₃, Organic Amine (e.g., Triethylamine) | 5-Bromo-2-chloropyrimidine | Conversion of the hydroxyl group into a better leaving group (chloride). google.com |

| 3 | 5-Bromo-2-chloropyrimidine | Sodium butoxide | 5-Bromo-2-butoxypyrimidine | Introduction of the butoxy group via nucleophilic substitution. |

Optimization of Synthetic Methodologies

For palladium-catalyzed cross-coupling reactions, the selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligand is crucial and can significantly influence the reaction's outcome. researchgate.net The optimization process also involves fine-tuning the base, solvent, and temperature to achieve the best possible yield and selectivity. researchgate.netacs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.org In many cases, reactions that take several hours under conventional heating can be completed in minutes using microwave irradiation, often with higher yields and fewer byproducts. For example, the synthesis of certain pyrazolo[1,5-a]pyrimidines saw a dramatic improvement in yield (to 81%) and a reduction in reaction time to just 15 minutes under optimized microwave conditions. rsc.org This highlights the potential for significant process optimization through modern technology.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Butoxypyrimidine

Reactivity of the Bromine Substituent at C-5

The bromine atom at the C-5 position of the pyrimidine (B1678525) ring is the primary site for functionalization, enabling the introduction of a wide array of substituents through various chemical reactions.

Formation of Organometallic Intermediates (e.g., Pyrimidin-5-yl-lithium) for Further Functionalization

One of the fundamental strategies for functionalizing 5-bromopyrimidines is through halogen-metal exchange to form highly reactive organometallic intermediates. Treatment of 5-bromopyrimidines with strong organolithium bases, such as butyllithium, at low temperatures results in the formation of pyrimidin-5-yl-lithium derivatives. thieme-connect.de These intermediates are powerful nucleophiles and can react with a variety of electrophiles to introduce new functional groups at the C-5 position.

For instance, pyrimidin-5-yl-lithium can be reacted with:

Formate esters to yield pyrimidine-5-carboxaldehydes. tandfonline.com

Ethyl cyanoformate to produce the corresponding ethyl pyrimidine-5-carboxylates. tandfonline.com

Carbon dioxide, dimethylformamide, and sulfur to form carboxylic acids, aldehydes, and polysulfides, respectively. researchgate.net

This method provides a versatile, one-pot synthesis route to a range of 5-substituted pyrimidines. tandfonline.com The reaction of the dilithiated derivative of 5-bromopyrimidine-4-carboxylic acid with acyl derivatives is particularly useful for synthesizing pyrimidin-5-yl ketones in high yields. thieme-connect.de

| Electrophile | Product | Reference |

|---|---|---|

| Formate Ester | Pyrimidine-5-carboxaldehyde | tandfonline.com |

| Ethyl Cyanoformate | Ethyl pyrimidine-5-carboxylate | tandfonline.com |

| Carbon Dioxide | Pyrimidine-5-carboxylic acid | researchgate.net |

| Dimethylformamide | Pyrimidine-5-carboxaldehyde | researchgate.net |

| Sulfur | Polysulfides | researchgate.net |

| Acyl Derivatives | Pyrimidin-5-yl ketone | thieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on 5-Bromopyrimidines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and 5-bromopyrimidines are excellent substrates for these transformations. sci-hub.sebohrium.com The electron-withdrawing nature of the pyrimidine ring facilitates these reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples 5-bromopyrimidines with aryl or heteroaryl boronic acids to form biaryl compounds. bohrium.comresearchgate.netscirp.org It is a widely used method for synthesizing a diverse range of substituted pyrimidines. researchgate.net For example, 5-bromopyrimidine (B23866) has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce 5-arylpyrimidines in good yields. bohrium.com

Sonogashira Coupling: This reaction involves the coupling of 5-bromopyrimidines with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to synthesize 5-alkynylpyrimidines. rsc.orgresearchgate.netrsc.org These products are important intermediates in medicinal chemistry. rsc.orgnih.gov The reaction conditions can be optimized, for instance, by using microwave irradiation to improve yields and reaction times. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 5-bromopyrimidines with primary or secondary amines. nih.govacs.orgwikipedia.org This method has expanded the scope of C-N bond formation, allowing for the synthesis of various aryl amines under relatively mild conditions. wikipedia.org While the amination of 5-halopyrimidines has been reported, the coupling of 5-bromopyrimidine with functionalized anilines and other amines has been achieved in good to excellent yields using specific palladium-ligand systems. acs.org

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Arylpyrimidine | bohrium.com |

| Sonogashira | Terminal alkyne | Pd(PPh₃)Cl₂ / CuI / DIPEA | 5-Alkynylpyrimidine | rsc.org |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Ligand / K₃PO₄ | 5-(Arylamino)pyrimidine | acs.org |

Nucleophilic Aromatic Substitution Reactions on 5-Bromo-2-butoxypyrimidine Analogs

Nucleophilic aromatic substitution (SNAr) reactions on halopyrimidines can occur, particularly when the pyrimidine ring is activated by electron-withdrawing groups. thieme-connect.com However, the reactivity of the halogen at the C-5 position towards nucleophilic attack is generally lower compared to halogens at the C-2, C-4, or C-6 positions due to the electronic properties of the pyrimidine ring. SNAr reactions on 5-halopyrimidines often require harsh conditions or the presence of strongly activating groups on the ring. researchgate.net The presence of the butoxy group at C-2, an electron-donating group, would further deactivate the C-5 position towards direct nucleophilic attack. Therefore, direct SNAr at the C-5 position of 5-bromo-2-butoxypyrimidine is less common compared to the palladium-catalyzed methods.

Reactivity of the Butoxy Substituent at C-2

The butoxy group at the C-2 position is generally more stable than the bromine at C-5. However, it can undergo specific transformations, typically under acidic or harsh conditions.

Hydrolytic Transformations of Alkoxy Groups

Alkoxy groups on a pyrimidine ring can be hydrolyzed to the corresponding hydroxypyrimidines (pyrimidinones) under acidic conditions. For instance, 2-amino-4-chloropyrimidine (B19991) derivatives can undergo alkaline hydrolysis and ester cleavage. acs.orgnih.gov The cleavage of the ether bond is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. libretexts.orglibretexts.org The subsequent attack by a nucleophile, such as water, leads to the cleavage of the C-O bond.

Ether Cleavage and Exchange Reactions

The cleavage of the C-O bond in ethers is generally challenging due to their high chemical stability. wikipedia.org However, strong acids like HBr or HI can cleave ethers. libretexts.orglibretexts.org In the context of 2-butoxypyrimidine, this would involve protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the butyl group, leading to the formation of 2-hydroxypyrimidine (B189755) and butyl halide.

Additionally, exchange reactions of alkoxy groups are possible. For example, treatment of 2-alkoxypyrimidines with other alcohols in the presence of an acid catalyst could potentially lead to the exchange of the butoxy group for a different alkoxy group.

Modifications of the Pyrimidine Ring System

Functionalization at Unsubstituted Positions

The most accessible sites for introducing new functional groups onto the pyrimidine ring of 5-Bromo-2-butoxypyrimidine are the carbon atoms at positions 4 and 6. These positions are activated towards nucleophilic substitution, especially if a leaving group is first introduced.

Direct deprotonation followed by electrophilic quench is a viable strategy. For instance, related 2,4-dialkoxypyrimidines can be selectively metalated at the C6 position using strong bases like TMPMgCl·LiCl, allowing for the subsequent introduction of various electrophiles. uni-muenchen.de A similar approach could potentially be applied to 5-Bromo-2-butoxypyrimidine, targeting the C6 position.

A more common and well-documented strategy involves the introduction of halogen atoms at the C4 and C6 positions, which then serve as excellent leaving groups for subsequent nucleophilic substitution (SNAr) reactions. The synthesis of compounds like 5-bromo-4,6-dichloropyrimidine (B1266721) highlights that these positions can be readily halogenated. researchgate.net These chloro groups can then be displaced by a variety of nucleophiles. Research on related halopyrimidines confirms that the chlorine atoms at the C4 and C6 positions are generally more reactive towards cross-coupling reactions than those at the C2 position. researchgate.net

This reactivity allows for the sequential and regioselective introduction of different substituents. For example, in the synthesis of related molecules, a chlorine atom at the C4 position is displaced by an alkoxide, demonstrating the feasibility of introducing oxygen-based nucleophiles. mdpi.com

Table 1: Representative Functionalization Reactions at C4/C6 of Bromo-Pyrimidines

| Starting Material Analogue | Reagent(s) | Position(s) Functionalized | Product Type | Research Finding |

| 2,4,6-Trichloropyrimidine | 4-Substituted Phenylboronic Acid | C4/C6 | Aryl-substituted pyrimidine | Demonstrates the higher reactivity of C4/C6 halogens in Suzuki coupling. researchgate.net |

| 5-Bromo-pyrimidin-4-one | POCl₃, then KOtBu | C4 | 4-tert-Butoxy-5-bromopyrimidine | Shows a two-step method to introduce a butoxy group at C4 via an intermediate chlorination. mdpi.com |

| Pyrimidine Precursor | Chlorinating Agent | C4, C6 | 4,6-Dichloropyrimidine | Confirms that C4 and C6 can be halogenated, preparing them for nucleophilic substitution. researchgate.net |

| 2,4-Dimethoxypyrimidine | TMPMgCl·LiCl, then Electrophile | C6 | 6-Substituted-2,4-dimethoxypyrimidine | Illustrates regioselective functionalization at C6 via direct deprotonation on a similar substrate. uni-muenchen.de |

Ring Transformations and Rearrangements

Beyond simple substitution, the pyrimidine ring system can undergo more profound transformations, leading to different heterocyclic structures or rearranged isomers.

Pyrimidine-to-Pyrimidine Transformations Studies on structurally related 5-cyanouracils have shown that the pyrimidine ring can be opened and re-closed in the presence of strong nucleophiles like thiourea (B124793) or guanidine (B92328). rsc.orgrsc.org This reaction proceeds via a nucleophilic attack on the C6 position, leading to ring opening and subsequent recyclization to form a new pyrimidine core, such as 5-carbamoyl-2-thiocytosines or 2,4-diamino-5-carbamoylpyrimidines. rsc.org Given the electrophilic nature of the C6 position in 5-Bromo-2-butoxypyrimidine, it is plausible that it could undergo similar Dimroth-type rearrangements under specific conditions.

Formation of Fused Ring Systems The pyrimidine ring can also serve as a foundation for constructing bicyclic systems. For instance, appropriately substituted pyrimidines can be cyclized to form pyrimido[4,5-d]pyrimidines. researchgate.netnih.gov This often involves reactions where a substituent at C4 and an amino group at C5 (or vice-versa) react with a one-carbon unit. While 5-Bromo-2-butoxypyrimidine does not possess the necessary amino group, derivatization at the C4 position to introduce a reactive nitrogen-based group could open a pathway to such fused heterocycles. For example, the reaction of 5-cyanouracils bearing a phenyl group at the N1 position with thioureas can yield 7-aminopyrimido[4,5-d]pyrimidine-2,4-diones. rsc.org

Fischer-Hepp Type Rearrangement A notable rearrangement reaction observed in pyrimidine chemistry is the Fischer-Hepp rearrangement. beilstein-journals.org This typically involves the acid-catalyzed migration of a nitroso group from an exocyclic nitrogen atom (attached to the ring) to the C5 position of the pyrimidine ring. For this intramolecular electrophilic substitution to occur, the pyrimidine ring must be sufficiently activated by electron-donating groups. beilstein-journals.org If the 2-butoxy group in concert with other potential activating groups (e.g., amino groups introduced at C4 or C6) sufficiently activates the ring, N-nitrosated derivatives of 5-Bromo-2-butoxypyrimidine could potentially undergo such a rearrangement, although the existing bromine at C5 would likely block the typical migration pathway. However, this illustrates a class of rearrangements possible for highly functionalized pyrimidines.

Table 2: Potential Ring Transformation and Rearrangement Reactions

| Reaction Type | Key Precursor Feature | Reagents | Resulting Structure | Basis of Postulation |

| Pyrimidine-to-Pyrimidine Transformation | Electrophilic C6, Electron-withdrawing group at C5 | Guanidine, Thiourea | New pyrimidine core | Analogy with 5-cyanouracil (B1208135) reactions. rsc.orgrsc.org |

| Fused Ring Formation | Orthogonal reactive groups (e.g., at C4 and C5) | One-carbon synthons (e.g., formamide) | Pyrimido[4,5-d]pyrimidine | General synthetic routes to fused pyrimidines. nih.gov |

| Fischer-Hepp Rearrangement | Exocyclic N-nitroso group, Activated ring | Acid (e.g., H₂SO₄) | 5-Nitrosopyrimidine | Known rearrangement in activated pyrimidine systems. beilstein-journals.org |

Advanced Spectroscopic and Chromatographic Characterization of 5 Bromo 2 Butoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. A certificate of analysis for 5-Bromo-2-(tert-butoxy)pyrimidine confirms that the ¹H NMR spectrum is consistent with its structure. thermofisher.com For the closely related compound, 5-Bromo-4-sec-butoxypyrimidine-2,6-diamine, the ¹H NMR spectrum, recorded in DMSO-d6 at 300 MHz, shows distinct signals corresponding to the different proton environments. researchgate.net The data reveals a triplet at 0.88 ppm (J = 7.4 Hz) for the terminal methyl group of the sec-butoxy chain and a doublet at 1.20 ppm (J = 6.2 Hz) for the other methyl group of the sec-butoxy group. researchgate.net A multiplet between 1.53-1.59 ppm corresponds to the methylene (B1212753) protons, and a multiplet between 4.97-5.07 ppm is assigned to the methine proton of the sec-butoxy group. researchgate.net The protons of the two amino groups appear as singlets at 6.06 and 6.26 ppm. researchgate.net

Table 1: ¹H NMR Data for 5-Bromo-4-sec-butoxypyrimidine-2,6-diamine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

|---|---|---|---|---|

| 0.88 | Triplet | 7.4 | 3H | CH₂CH₃ |

| 1.20 | Doublet | 6.2 | 3H | OCHCH₃ |

| 1.53-1.59 | Multiplet | 2H | CH₂ CH₃ | |

| 4.97-5.07 | Multiplet | 1H | OCH | |

| 6.06 | Singlet | 2H | NH₂ | |

| 6.26 | Singlet | 2H | NH₂ |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 5-Bromo-4-sec-butoxypyrimidine-2,6-diamine, the ¹³C NMR spectrum (125 MHz, DMSO-d6) shows signals at 9.6 ppm and 19.8 ppm for the two methyl carbons of the sec-butoxy group. researchgate.net The methylene carbon appears at 28.9 ppm, and the methine carbon at 73.1 ppm. researchgate.net The carbons of the pyrimidine (B1678525) ring and those attached to the amino groups are observed at 161.5 ppm, 162.3 ppm, and 165.1 ppm. researchgate.net

Table 2: ¹³C NMR Data for 5-Bromo-4-sec-butoxypyrimidine-2,6-diamine

| Chemical Shift (ppm) | Assignment |

|---|---|

| 9.6 | C H₃CH₂ |

| 19.8 | C H₃CH |

| 28.9 | C H₂CH₃ |

| 73.1 | OC H |

| 161.5 | C NH₂ |

| 162.3 | C NH₂ |

| 165.1 | C =O |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule. libretexts.orgoxinst.com For instance, COSY experiments would confirm the coupling between the protons of the butoxy group, while HMBC would reveal long-range correlations between protons and carbons, helping to piece together the complete molecular structure. libretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is valuable for determining the conformation of the butoxy side chain relative to the pyrimidine ring. oxinst.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, resulting in the formation of protonated molecules [M+H]⁺ or other adducts. For the related compound, 5-Bromo-4-sec-butoxypyrimidine-2,6-diamine, high-resolution mass spectrometry (HRMS) using ESI confirmed the molecular formula. The calculated mass for [M+H]⁺ was 261.0346 (for the ⁷⁹Br isotope), and the found mass was 261.0343, showing excellent agreement. researchgate.net This technique is valuable for confirming the molecular weight of 5-Bromo-2-butoxypyrimidine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for volatile compounds. uni-saarland.de A certificate of analysis for a related compound, 5-Bromo-2-(tert-butoxy)pyrimidine, indicates a purity of over 97% as determined by GC. thermofisher.com In a typical GC-MS analysis of 5-Bromo-2-butoxypyrimidine, the compound would first be separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound, as well as a series of fragment ions. ajgreenchem.com The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be readily observable in the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of bromine in the molecule. Analysis of the fragmentation pattern can help to confirm the structure, for example, by observing the loss of the butoxy group or fragments of the pyrimidine ring. ajgreenchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 5-Bromo-2-butoxypyrimidine by providing its exact mass with high accuracy and precision. This technique allows for the determination of the elemental composition of the molecule and its fragments. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For 5-Bromo-2-butoxypyrimidine (C₈H₁₁BrN₂O), the theoretical monoisotopic mass is 230.00548 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of protonated molecules, such as the [M+H]⁺ adduct. The presence of bromine is distinctly identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). The precise mass measurement from HRMS confirms the elemental formula, distinguishing it from other potential isomers or impurities. uni-saarland.de

Table 1: Predicted HRMS Data for 5-Bromo-2-butoxypyrimidine Adducts uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 231.01276 |

| [M+Na]⁺ | 252.99470 |

| [M-H]⁻ | 228.99820 |

This data is predicted and serves as a reference for experimental verification.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in 5-Bromo-2-butoxypyrimidine by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different bonds within the molecule.

The key functional groups in 5-Bromo-2-butoxypyrimidine—the pyrimidine ring, the butoxy ether linkage, and the carbon-bromine bond—give rise to a characteristic set of absorption peaks.

Table 2: Characteristic Infrared Absorption Bands for 5-Bromo-2-butoxypyrimidine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic (pyrimidine ring) |

| 2960-2850 | C-H stretching | Aliphatic (butoxy group) |

| 1600-1550 | C=N and C=C stretching | Pyrimidine ring |

| 1470-1430 | C-H bending | Aliphatic (CH₂) |

| 1250-1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1100-1000 | C-O-C symmetric stretching | Aryl-alkyl ether |

Assignments are based on established ranges for functional groups found in similar molecules. researchgate.net

The aliphatic C-H stretching from the butoxy group appears just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyrimidine ring is typically found just above 3000 cm⁻¹. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are observed in the 1600-1550 cm⁻¹ region. The prominent C-O stretching of the butoxy ether group is a key identifier, usually appearing as strong bands in the 1250-1000 cm⁻¹ range. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When 5-Bromo-2-butoxypyrimidine absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy orbital. The pyrimidine core is the primary chromophore responsible for UV absorption.

The spectrum of 5-Bromo-2-butoxypyrimidine is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyrimidine ring.

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals in the aromatic system.

n → π transitions:* These are lower-energy, lower-intensity absorptions involving the promotion of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals. researchgate.net

Substituents on the pyrimidine ring influence the position and intensity of these absorption bands. The electron-donating butoxy group and the halogen bromine atom can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrimidine. mdpi.com The exact λmax values would be determined experimentally by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724), and measuring its absorbance across the UV-Vis range.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 5-Bromo-2-butoxypyrimidine, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would reveal:

The planarity of the pyrimidine ring.

The exact bond lengths of C-Br, C-O, C-N, and C-C bonds.

The conformation of the butoxy side chain.

The intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

While specific crystallographic data for 5-Bromo-2-butoxypyrimidine is not widely published, the technique has been extensively applied to characterize other pyrimidine derivatives, confirming their molecular geometries and solid-state conformations. researchgate.net

Advanced Chromatographic Purification and Analysis Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of 5-Bromo-2-butoxypyrimidine and for quantitative analysis. biozol.de A common method involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase, typically a mixture of acetonitrile and water. nih.gov A UV detector is often used, set to a wavelength where the pyrimidine ring strongly absorbs. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for purity assessment (e.g., >98%). zenodo.org

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an even more powerful analytical tool. nih.gov As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. The parent ion corresponding to 5-Bromo-2-butoxypyrimidine can be selected and fragmented to produce a characteristic pattern of daughter ions. This high selectivity and sensitivity make LC-MS/MS ideal for detecting trace-level impurities and for definitively confirming the identity of the main peak. nih.govfda.gov.tw

Flash Chromatography and Column Chromatography Methodologies in Pyrimidine Synthesis

In the synthesis of 5-Bromo-2-butoxypyrimidine and related derivatives, purification is most commonly achieved using flash chromatography or traditional column chromatography. lookchem.comnih.gov These techniques are indispensable for separating the desired product from unreacted starting materials, by-products, and other impurities following a chemical reaction.

The standard methodology involves using silica (B1680970) gel as the stationary phase due to its effectiveness in separating moderately polar organic compounds. nih.gov The crude reaction mixture is loaded onto the top of the silica gel column, and a solvent system (mobile phase) of gradually increasing polarity is passed through it. A common mobile phase for pyrimidine derivatives is a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexane (B92381). rsc.org The separation occurs based on the differential adsorption of the compounds to the silica gel; less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified 5-Bromo-2-butoxypyrimidine. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions involving 5-Bromo-2-butoxypyrimidine. diva-portal.org This rapid and cost-effective method allows chemists to observe the consumption of the starting material and the formation of the product, thereby determining the reaction's endpoint. shoko-sc.co.jp The choice of the mobile phase, or eluent, is critical for achieving clear separation between the reactant and product spots on the TLC plate. libretexts.org

In the context of reactions with 5-Bromo-2-butoxypyrimidine, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), a common approach involves using a non-polar stationary phase like silica gel and a mobile phase of intermediate polarity. mdpi.comnih.gov Mixtures of ethyl acetate and hexane are frequently employed, with the ratio adjusted to achieve optimal separation. wvu.edursc.org

The progress of the reaction is tracked by spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals. The starting material, 5-Bromo-2-butoxypyrimidine, being a relatively non-polar molecule, will travel a certain distance up the plate, characterized by its retention factor (Rf value). As the reaction proceeds, a new spot corresponding to the more polar product will appear and intensify, while the spot for the starting material diminishes. The reaction is considered complete when the starting material spot is no longer visible. shoko-sc.co.jp

Visualization of the spots is typically achieved under UV light at a wavelength of 254 nm, as pyrimidine-containing aromatic compounds absorb UV radiation and appear as dark spots on a fluorescent TLC plate. shoko-sc.co.jpmdpi.com

For a typical Suzuki-Miyaura cross-coupling reaction where 5-Bromo-2-butoxypyrimidine is coupled with an arylboronic acid, the resulting biaryl product is generally more polar than the starting material. This difference in polarity leads to distinct Rf values, allowing for effective monitoring.

Below is a data table illustrating a representative TLC system for monitoring such a reaction.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (3:7, v/v) |

| Reactant | 5-Bromo-2-butoxypyrimidine |

| Reactant Rf | ~0.65 |

| Product (Example) | 2-Butoxy-5-phenylpyrimidine |

| Product Rf | ~0.40 |

| Visualization | UV lamp (254 nm) |

Note: Rf values are approximate and can vary depending on the specific reaction conditions, the exact structure of the product, and the TLC plate manufacturer.

The clear separation between the higher Rf value of the less polar starting material and the lower Rf value of the more polar product allows for unambiguous determination of the reaction's progress and completion.

Computational and Theoretical Studies of 5 Bromo 2 Butoxypyrimidine

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For a compound with potential biological activity like 5-Bromo-2-butoxypyrimidine, molecular docking and dynamics simulations are essential tools for studying its interactions with biological macromolecules. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). zsmu.edu.ua This method is widely used in drug discovery to screen for potential inhibitors of enzymes. Pyrimidine (B1678525) derivatives are known to inhibit various enzymes, such as kinases and thymidylate synthase. bohrium.comjocpr.com

In a typical docking study involving a pyrimidine derivative, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. zsmu.edu.ua The 5-Bromo-2-butoxypyrimidine molecule is then computationally placed into the protein's active site. A scoring function is used to estimate the binding affinity, usually expressed in kcal/mol, which helps to rank potential drug candidates. jocpr.com These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. peerj.com For example, docking studies could explore how the bromo and butoxy substituents of the pyrimidine ring fit into the hydrophobic pockets of an enzyme's active site.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

|---|---|---|---|

| 5-Bromo-2,4-dimethoxypyrimidine | Thymidylate Synthase | -5.22 | - |

| Compound 2e (triazole derivative) | COX-1 | -7.84 | 0.135 |

| Compound 2g (triazole derivative) | COX-1 | -7.80 | 0.146 |

| 5-Flurouracil (Standard) | Thymidylate Synthase | -6.12 | - |

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. ethz.ch For 5-Bromo-2-butoxypyrimidine, this involves determining the preferred orientations of the flexible butoxy side chain relative to the pyrimidine ring. These studies, often performed using quantum chemical methods, are crucial because a molecule's conformation can significantly affect its ability to bind to a biological target. ethz.chmdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. peerj.commdpi.com An MD simulation of 5-Bromo-2-butoxypyrimidine, either in solution or bound to a protein, can reveal its flexibility, conformational stability, and the dynamic nature of its interactions. mdpi.com By analyzing parameters like the root-mean-square deviation (RMSD) of atomic positions, MD simulations can assess the stability of a ligand-protein complex, providing a more realistic understanding of the binding event than static docking alone. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. researchgate.net For pyrimidine derivatives, SAR studies help to understand how different substituents on the pyrimidine ring influence their therapeutic effects. researchgate.net

By combining DFT, docking, and MD simulations, researchers can build predictive SAR models. For example, DFT calculations can show how substituting the bromine atom or altering the length of the alkoxy chain at the C2 position changes the electronic properties (e.g., HOMO-LUMO gap, electrophilicity) of the molecule. researchgate.net These calculated electronic parameters can then be correlated with experimentally observed biological activity. Molecular docking can further rationalize these relationships by showing how structural modifications affect the binding mode and affinity to a specific target protein. zsmu.edu.ua This integrated computational approach allows for the rational design of new, more potent pyrimidine derivatives by predicting which structural modifications are most likely to enhance desired biological activity. researchgate.net

Applications and Biological Relevance of 5 Bromo 2 Butoxypyrimidine in Medicinal Chemistry and Beyond

Role as a Key Intermediate in Complex Molecule Synthesis

The structure of 5-Bromo-2-butoxypyrimidine, featuring a reactive bromine atom and an alkoxy group on the pyrimidine (B1678525) ring, makes it a versatile precursor for constructing more complex molecular architectures. The bromine atom, in particular, serves as a handle for introducing other functional groups through various cross-coupling reactions.

Precursor for Nucleoside Analogues (e.g., β-Pseudouridine Synthesis)

Nucleoside analogues are critical in therapeutic applications, often functioning as antiviral or anticancer agents. Pseudouridine, an isomer of uridine, is a component of transfer RNA (tRNA) and ribosomal RNA (rRNA). The synthesis of its β-anomer, β-pseudouridine, can be achieved using a pyrimidine derivative that is structurally related to 5-Bromo-2-butoxypyrimidine.

A key intermediate in this process is 5-bromo-2,4-di-t-butoxypyrimidine. bohrium.commdpi.comossila.commedchemexpress.com This compound is converted into a pyrimidin-5-yl-lithium derivative, which is then coupled with a protected ribose sugar. bohrium.comossila.com Subsequent mild acid treatment removes the protecting groups and facilitates the formation of the desired C-glycosidic bond, yielding 5-β-D-ribofuranosyluracil, also known as pseudouridine. bohrium.comossila.com This synthetic route highlights the utility of 5-brominated pyrimidines in creating C-nucleosides, where the sugar is attached to the base via a carbon-carbon bond instead of the typical nitrogen-carbon bond.

Exploration in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This has led to the extensive investigation of pyrimidine derivatives in drug discovery.

Design and Synthesis of Receptor Antagonists (e.g., P2Y2 Receptor Antagonists using related compounds)

P2Y receptors are a family of purinergic G protein-coupled receptors that are activated by nucleotides like ATP and UTP. sigmaaldrich.comacs.org They are involved in numerous physiological processes, making them attractive drug targets for conditions including chronic inflammation and cancer. lsu.edu The P2Y2 receptor, specifically, is activated by both ATP and UTP. sigmaaldrich.comlsu.edu

The development of selective antagonists for these receptors is an active area of research. One such antagonist is AR-C118925, a potent and selective antagonist of the P2Y2 receptor. lsu.edunih.gov The synthesis of AR-C118925 has been described starting from uracil, proceeding through a 5-bromo-2,4-bis-(1,1-dimethylethoxy)pyrimidine intermediate. nih.gov This demonstrates how a 5-brominated-2-alkoxypyrimidine core structure serves as a crucial building block for creating complex molecules that can modulate the activity of specific biological receptors. Other related pyrimidine derivatives have also been explored as antagonists for other P2Y receptors, such as the P2Y12 receptor, which is involved in platelet aggregation. researchgate.net

Development of Enzyme Inhibitors (e.g., Glycogen (B147801) Phosphorylase Inhibitors derived from related pyrimidines)

Glycogen phosphorylase (GP) is a key enzyme in glucose metabolism, catalyzing the breakdown of glycogen. tandfonline.comrsc.org In type 2 diabetes, the activity of the liver isoform of GP is dysregulated, contributing to high blood sugar levels. tandfonline.comresearchgate.net Consequently, inhibitors of GP are being investigated as potential antidiabetic agents. researchgate.netspiedigitallibrary.org

Pyrimidine-based nucleosides have been identified as effective inhibitors of GP. researchgate.netspiedigitallibrary.org Research has focused on designing C-glucosyl pyrimidine analogues to enhance metabolic stability. rsc.org The synthesis of these inhibitors often involves 5-brominated pyrimidine precursors, such as 5-bromo-2-methylthiouracil. rsc.orgjptcp.com The 5-bromo position allows for the creation of a metallated heterocycle, which can then be coupled with a protected sugar lactone. rsc.org The resulting molecule can be further modified at the 2-position to generate a library of potential inhibitors. rsc.org These studies show that the 5-bromo-2-substituted pyrimidine framework is essential for generating potent, catalytic-site inhibitors of glycogen phosphorylase. tandfonline.comrsc.orgspiedigitallibrary.org

Evaluation as Potential Antimicrobial and Anticancer Agents (General Pyrimidine Derivatives)

The pyrimidine ring is a core component of many compounds exhibiting a wide spectrum of biological activities. connectjournals.com Numerous pyrimidine derivatives have been synthesized and evaluated for their potential as therapeutic agents.

Antimicrobial Activity : Pyrimidine derivatives have shown significant potential as antimicrobial agents, with various synthesized compounds demonstrating activity against bacteria and fungi. rsc.orgrsc.orggoogle.comtudublin.ie The incorporation of different substituents onto the pyrimidine ring can modulate this activity, making it a versatile scaffold for developing new antimicrobial drugs to combat multidrug-resistant infections. rsc.org

Anticancer Activity : The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for anticancer drug design. Many pyrimidine derivatives have been developed that exhibit potent antiproliferative activity against various cancer cell lines. connectjournals.com These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, highlighting their therapeutic potential. connectjournals.com The ongoing research in this area continues to explore novel pyrimidine-based compounds as effective anticancer agents.

Advanced Materials Science Applications

Beyond the biomedical field, the unique electronic properties of the pyrimidine ring have led to its use in the development of advanced functional materials. The electron-deficient nature of the pyrimidine ring makes it a valuable building block for organic electronics and other materials. connectjournals.comrsc.org

Pyrimidine derivatives are key components in the formulation of liquid crystals, which are essential for display technologies like LCDs. spiedigitallibrary.org The inclusion of 2,5-disubstituted pyrimidine rings into the core structure of molecules can induce liquid crystalline phases with desirable anisotropic properties. spiedigitallibrary.org Specifically, phenyl-pyrimidine based compounds have been investigated for creating liquid crystals with broad smectic phases and de Vries characteristics, which are beneficial for display applications. Some have even been found to exhibit colossal dielectric permittivity, a property useful for energy storage in supercapacitors.

Furthermore, the electron-accepting properties of pyrimidine make it an excellent component for organic semiconductors used in organic light-emitting diodes (OLEDs). rsc.orgrsc.org Pyrimidine-based materials can function as fluorescent emitters, host materials, and electron-transporting materials in OLED devices. rsc.orgrsc.org The development of polymers containing pyrimidine units in their backbone is another promising area. connectjournals.comgoogle.com These polymers can be designed to have specific semiconducting, fluorescent, or pH-sensitive properties, opening up applications in sensors and printable electronics. connectjournals.com The ability to functionalize pyrimidines, for instance through bromination, allows for their incorporation into larger conjugated systems via cross-coupling reactions, further expanding their utility in materials science. bohrium.com

Agrochemical Research and Development

The pyrimidine scaffold is a crucial component in the development of modern agrochemicals due to its versatile biological activity. While 5-Bromo-2-butoxypyrimidine is not typically formulated as a final agrochemical product itself, it serves as a significant intermediate in the synthesis of a variety of active ingredients with herbicidal, fungicidal, and insecticidal properties. Its specific combination of a bromine atom at the 5-position and a butoxy group at the 2-position offers synthetic handles for chemists to introduce further complexity and tailor the biological efficacy of the final molecule.

Research in the agrochemical sector has extensively explored pyrimidine derivatives for crop protection. Patents and scientific literature demonstrate that modifications on the pyrimidine ring can lead to compounds with potent and selective activities. For instance, various substituted pyrimidine derivatives have been the subject of patent applications for their utility in controlling weeds, fungal pathogens, and insect pests.

The primary role of 5-Bromo-2-butoxypyrimidine in this field is as a building block. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functional groups, which is a key strategy in the design of novel agrochemicals. A Chinese patent, CN110642788A, discloses a preparation method for 5-bromo-2-substituted pyrimidine compounds, underscoring their importance as intermediates for the pharmaceutical and chemical industries, including the agrochemical sector. google.com

Herbicidal Applications:

The development of herbicides based on pyrimidine chemistry is a well-established area of research. Patents such as WO/2010/092339 describe substituted pyrimidine derivatives for the control of undesired plant growth in various crops. wipo.int While not naming 5-Bromo-2-butoxypyrimidine directly, the general class of compounds highlights the potential for intermediates like it to be used in the synthesis of novel herbicides. The structural framework provided by 5-Bromo-2-butoxypyrimidine allows for the creation of molecules that can interfere with essential biochemical pathways in weeds.

Table 1: Examples of Patented Pyrimidine Derivatives with Herbicidal Activity

| Patent Number | Description of Pyrimidine Derivatives | Potential Application |

| WO/2010/092339 | Substituted pyrimidine derivatives and their N-oxides. wipo.int | Control of undesired plant growth in useful plant crops. wipo.int |

| JPH0592971A | Pyrimidine derivatives bonded with phthalide (B148349) at the 7-position. google.com | Herbicidal effect on annual and perennial weeds in paddy fields and other fields. google.com |

| US20120053053A1 | 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidine carboxylic acids. google.com | Use as herbicides. google.com |

Fungicidal and Insecticidal Research:

Similarly, the fungicidal and insecticidal potential of pyrimidine derivatives is significant. Patents EP0270111A1 and EP0224339A2 describe pyrimidine derivatives with fungicidal properties against various plant pathogens. google.comgoogle.com Another patent, EP0227415A2, details pyrimidine derivatives with acaricidal and insecticidal utility. google.com These patents illustrate the broad spectrum of activity that can be achieved by modifying the pyrimidine core. The 5-bromo-2-butoxy-pyrimidine structure can be a starting point for the synthesis of analogues of these patented compounds.

The development of new fungicides and insecticides is critical to combat resistance and protect crop yields. The versatility of the pyrimidine ring, made accessible through intermediates like 5-Bromo-2-butoxypyrimidine, allows for the exploration of new chemical space in the search for more effective and environmentally safer crop protection agents.

Table 2: Examples of Patented Pyrimidine Derivatives with Fungicidal/Insecticidal Activity

| Patent Number | Description of Pyrimidine Derivatives | Potential Application |

| EP0227415A2 | Pyrimidine derivatives with a branched alkyl or cycloalkyl group at R2. google.com | Acaricides and insecticides. google.com |

| EP0270111A1 | 2-anilinopyrimidine derivatives. google.com | Agricultural or horticultural fungicide. google.com |

| EP0224339A2 | Pyrimidine derivatives with various substitutions. google.com | Agricultural or horticultural fungicide. google.com |

Future Directions and Emerging Research Avenues for 5 Bromo 2 Butoxypyrimidine

Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-2-butoxypyrimidine and related compounds is increasingly guided by the principles of green and sustainable chemistry. Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and solvents, but modern research focuses on developing more environmentally benign and efficient protocols. rasayanjournal.co.in These advanced methodologies aim to reduce waste, shorten reaction times, and improve yields while minimizing environmental impact. rasayanjournal.co.inbenthamdirect.com

Key emerging strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and purer products compared to conventional heating. rasayanjournal.co.innih.gov

Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can promote reactions, leading to high-yield synthesis of fused pyrimidine derivatives in shorter timeframes. rasayanjournal.co.inresearchgate.net

Catalyst-Free Reactions: The development of synthetic routes that proceed efficiently without a catalyst is a significant goal in green chemistry. nih.gov For instance, catalyst-free methods for producing N-substituted ureas in water have been developed, showcasing a move away from metal catalysts. rsc.orgrsc.org

Green Solvents: The use of water or ionic liquids as reaction media is being explored to replace hazardous organic solvents, enhancing the safety and sustainability of synthetic processes. rasayanjournal.co.injmaterenvironsci.com

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical, aligning well with the goals of green chemistry. rasayanjournal.co.injmaterenvironsci.com

While specific research on the sustainable synthesis of 5-Bromo-2-butoxypyrimidine is not extensively documented, the synthesis of structurally similar compounds provides a clear blueprint. For example, 5-bromo-4-tert-butoxy-2-methylthiopyrimidine has been synthesized from 5-bromo-2-(methylthio)pyrimidin-4-one via chlorination followed by substitution with potassium tert-butoxide. nih.gov Such approaches could be adapted, incorporating green principles like microwave heating or the use of safer solvents, for the future production of 5-Bromo-2-butoxypyrimidine.

| Synthetic Methodology | Key Advantages | Relevance to Pyrimidine Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity. rasayanjournal.co.innih.gov | Fulfills objectives of environmental protection and financial gain. rasayanjournal.co.in |

| Ultrasonic Irradiation | Shorter reaction times, high to excellent yields, green medium. rasayanjournal.co.inresearchgate.net | Efficient synthesis of fused pyrimidine derivatives. researchgate.net |

| Catalyst-Free Synthesis | Avoids use of often toxic and expensive metal catalysts. nih.govrub.de | Simplifies purification and reduces environmental burden. rsc.orgrsc.org |

| Green Solvents (e.g., Water) | Non-toxic, readily available, environmentally friendly. rasayanjournal.co.injmaterenvironsci.com | Enables eco-friendly synthesis of pyrimidine derivatives. jmaterenvironsci.com |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. rasayanjournal.co.injmaterenvironsci.com | Powerful means to synthesize complex medicinal compounds. jmaterenvironsci.com |

Advanced Derivatization for Enhanced Bioactivity and Selectivity

5-Bromo-2-butoxypyrimidine serves as a valuable scaffold for advanced derivatization, a key strategy in medicinal chemistry to enhance biological activity and target selectivity. The bromine atom at the 5-position is a particularly useful synthetic handle, enabling a wide range of cross-coupling reactions to introduce new functional groups and build molecular complexity. cymitquimica.com

A primary emerging avenue for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyrimidine ring. For example, the related compound 5-bromo-2,4-di-tert-butoxypyrimidine (B12036) is frequently used as a precursor in Suzuki reactions with various boronic acids to create a library of 5-aryl pyrimidine derivatives. acs.orgresearchgate.net This approach was instrumental in the synthesis of a novel class of c-MET inhibitors, where 5-bromo-2,4-di-tert-butoxypyrimidine was coupled with (3,5-difluorophenyl)boronic acid. acs.org

Another powerful technique is metal-halogen exchange, typically involving the reaction of the bromo-pyrimidine with an organolithium reagent like n-butyllithium. This generates a highly reactive lithiated pyrimidine intermediate. acs.orgresearchgate.net This intermediate can then be reacted with a variety of electrophiles to introduce diverse substituents. This strategy has been employed in the synthesis of potential P2Y2 receptor antagonists, where 5-bromo-2,4-di-tert-butoxypyrimidine was first lithiated and then reacted with a ketone to form a tertiary alcohol. acs.org

These derivatization strategies allow for the systematic exploration of the chemical space around the pyrimidine core. By modifying the substituents, researchers can fine-tune the molecule's properties to improve its binding affinity for a biological target, enhance its selectivity over related targets, and optimize its pharmacokinetic profile.

Integration with High-Throughput Screening in Drug Discovery

The pyrimidine scaffold, which forms the core of 5-Bromo-2-butoxypyrimidine, is a privileged structure in medicinal chemistry and is frequently represented in the large chemical libraries used for high-throughput screening (HTS). nih.govresearchgate.net HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target to identify "hits"—molecules that show activity. evotec.com The future utility of 5-Bromo-2-butoxypyrimidine and its derivatives is intrinsically linked to their potential inclusion and success in HTS campaigns.

HTS has successfully identified pyrimidine-based compounds as starting points for numerous drug discovery programs.

Kinase Inhibitors: A series of pyrimidine compounds were discovered as potent and selective JAK1 inhibitors through an HTS campaign, leading to the identification of a clinical candidate. nih.gov Similarly, a multiplexed HTS assay identified 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of Werner syndrome (WRN) helicase. nih.govacs.org

Antiparasitic Agents: HTS of a compound library, combined with machine learning, identified compounds with a pyrimidinyl scaffold that exhibited broad-spectrum activity against various trypanosomatid parasites with low toxicity. acs.org

HSF1 Pathway Inhibitors: A cell-based phenotypic HTS of approximately 200,000 compounds identified a 4,6-disubstituted pyrimidine as a promising inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway, a target in cancer therapy. researchgate.net

| HTS Campaign Target | Pyrimidine Hit Class | Therapeutic Area |

| Janus Kinase 1 (JAK1) | 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines nih.gov | Immune-related diseases nih.gov |

| Werner Syndrome Helicase (WRN) | 2-sulfonyl/sulfonamide pyrimidines nih.gov | Oncology (MSI-H cancers) nih.gov |

| Trypanosomatid Parasites | N-(5-pyrimidinyl)benzenesulfonamides acs.org | Infectious Diseases acs.org |

| Heat Shock Factor 1 (HSF1) | 4,6-disubstituted pyrimidines researchgate.net | Oncology researchgate.net |

Development of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful, rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. researchgate.net This methodology is a key future direction for leveraging the 5-Bromo-2-butoxypyrimidine scaffold to develop potent and selective drugs. The process typically involves an iterative cycle of designing a compound, synthesizing it, determining its co-crystal structure with the target protein, and then using that structural information to design the next, improved compound. acs.orgresearchgate.net

The development of inhibitors for the c-MET kinase provides a compelling example of SBDD principles applied to a pyrimidine core. acs.org Researchers used a combination of SBDD and computational analysis to optimize an initial pyrimidine-based hit into a highly selective chemical series with nanomolar activity. acs.org Computational tools like WaterMap were used to analyze the binding pocket and identify "unstable" water molecules that could be displaced by modifications to the ligand, a strategy that can significantly improve binding affinity. acs.org

For a compound like 5-Bromo-2-butoxypyrimidine, SBDD would involve:

Target Identification: Identifying a relevant biological target.

Initial Docking: Computationally modeling how 5-Bromo-2-butoxypyrimidine or a simple derivative might fit into the target's active site.

Co-crystallization: Obtaining an X-ray crystal structure of an initial hit from the pyrimidine series bound to the target protein.

Rational Design: Analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein. This analysis would guide the design of new derivatives, for instance, by modifying the butoxy group or replacing the bromo substituent with other groups that can form more favorable interactions with the protein pocket. washington.edu

Iterative Optimization: Synthesizing the newly designed compounds and repeating the process to progressively improve potency and selectivity.

This rational, structure-guided approach accelerates the drug discovery process and increases the likelihood of developing a successful clinical candidate compared to traditional trial-and-error methods. researchgate.net

Exploration in Chemical Biology and Proteomics Research

The fields of chemical biology and proteomics seek to understand complex biological processes at the molecular level using chemical tools. researchgate.net A significant emerging research avenue for 5-Bromo-2-butoxypyrimidine is its potential development into a chemical probe for these studies, particularly in the area of chemical proteomics. researchgate.net

Chemical proteomics often employs small molecule probes to study the interactions and functions of proteins within their native cellular environment. researchgate.net A key technique is Activity-Based Protein Profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for the assessment of their activity across the proteome.

The 5-Bromo-2-butoxypyrimidine scaffold possesses features that make it an attractive starting point for the design of such probes. The bromine atom, being a halogen, can serve as a reactive group or be replaced by other functionalities designed to covalently react with specific amino acid residues (like cysteine or lysine) in a protein's active site.

Future research could focus on:

Probe Design and Synthesis: Modifying 5-Bromo-2-butoxypyrimidine to incorporate a "warhead" (a reactive group) for covalent modification and a "tag" (like biotin (B1667282) or an alkyne) for subsequent enrichment and identification of target proteins via mass spectrometry.

Target Identification: Using these newly designed probes to identify the specific cellular proteins that interact with the pyrimidine scaffold. This is crucial for understanding the mechanism of action of any bioactive pyrimidine derivative and for identifying potential off-targets.

Covalent Inhibitor Development: The insights gained from ABPP can guide the development of highly selective covalent inhibitors. By identifying reactive cysteines or other residues in a target's active site, the pyrimidine scaffold can be optimized to form a specific and permanent bond, often leading to increased potency and duration of action. nih.gov

This exploration in chemical biology and proteomics would not only elucidate the biological functions of 5-Bromo-2-butoxypyrimidine derivatives but also establish them as versatile tools for interrogating protein function and accelerating drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-butoxypyrimidine, and how can reaction efficiency be optimized?

- Methodology :

- Nucleophilic substitution : Replace a leaving group (e.g., chloride in 5-Bromo-2-chloropyrimidine) with butoxide via SNAr (aromatic substitution) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Use potassium tert-butoxide or sodium hydride as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity, as demonstrated for analogous bromopyrimidines .

Q. What analytical techniques are critical for characterizing 5-Bromo-2-butoxypyrimidine?

- Key Methods :

- NMR spectroscopy : Confirm regiochemistry using <sup>1</sup>H NMR (e.g., singlet for pyrimidine protons) and <sup>13</sup>C NMR (distinct signals for Br-C and butoxy-OCH2 groups). Compare with data for 5-Bromo-2-methoxypyrimidine .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 245.02 for C8H11BrN2O) .

- HPLC : Assess purity (>97%) using C18 columns and UV detection (λ = 254 nm) .

Q. How should 5-Bromo-2-butoxypyrimidine be stored to ensure long-term stability?

- Guidelines :